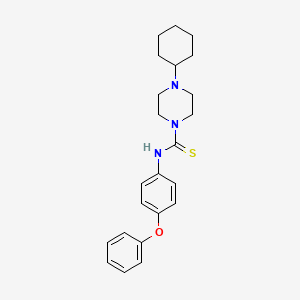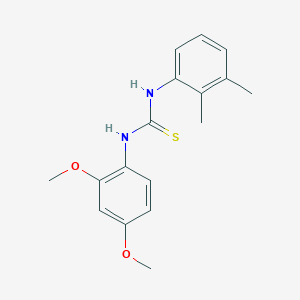
4-cyclohexyl-N-(4-phenoxyphenyl)piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclohexyl-N-(4-phenoxyphenyl)piperazine-1-carbothioamide is a chemical compound with the molecular formula C23H29N3OS It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-N-(4-phenoxyphenyl)piperazine-1-carbothioamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through nucleophilic substitution reactions.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be attached through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available reagents.
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-N-(4-phenoxyphenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Palladium catalysts, phenoxyphenyl halides, bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
4-cyclohexyl-N-(4-phenoxyphenyl)piperazine-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is employed in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-N-(4-phenoxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets:
GABA Receptor Agonist: The compound acts as an agonist at GABA receptors, which are involved in inhibitory neurotransmission in the central nervous system.
Enzyme Inhibition: It inhibits certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: The compound binds to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-cyclohexyl-N-(4-fluorophenyl)piperazine-1-carbothioamide: Similar structure but with a fluorine atom instead of a phenoxy group.
4-cyclohexyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide: Contains a sulfamoyl group instead of a phenoxy group.
Uniqueness
4-cyclohexyl-N-(4-phenoxyphenyl)piperazine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenoxyphenyl group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C23H29N3OS |
|---|---|
Molecular Weight |
395.6 g/mol |
IUPAC Name |
4-cyclohexyl-N-(4-phenoxyphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C23H29N3OS/c28-23(26-17-15-25(16-18-26)20-7-3-1-4-8-20)24-19-11-13-22(14-12-19)27-21-9-5-2-6-10-21/h2,5-6,9-14,20H,1,3-4,7-8,15-18H2,(H,24,28) |
InChI Key |
VATFHNMFQFFSIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(4-Methoxyphenyl)amino]phenyl}-3-[4-(phenylamino)phenyl]thiourea](/img/structure/B10867020.png)
![4-(3,4-dimethoxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10867027.png)
![2-{1-ethyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B10867034.png)
![5-benzyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10867035.png)
![N-(2-{[(E)-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylidene]amino}phenyl)-4-methylbenzenesulfonamide](/img/structure/B10867041.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10867043.png)
![2-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzyl)-4-methyl-5-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10867049.png)
![ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate](/img/structure/B10867058.png)
![2-[7-(1,3-benzothiazol-2-yl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B10867069.png)

![2-[(2-bromophenyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10867088.png)
![16-(furan-2-yl)-4-[(4-methoxyphenyl)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10867089.png)
![1-(3-Chloro-2-methylphenyl)-3-[2-(thiophen-2-yl)ethyl]thiourea](/img/structure/B10867093.png)
![6,7-dimethoxy-2-[(1H-1,2,4-triazol-5-ylthio)methyl]-1H-quinazolin-4-one](/img/structure/B10867099.png)
